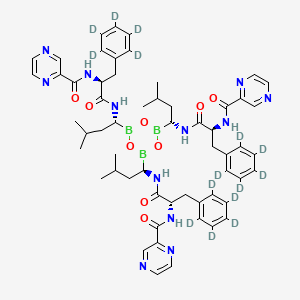
Bortezomib trimer-d15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bortezomib trimer-d15 is a deuterium-labeled derivative of bortezomib, a dipeptidyl boronic acid that selectively inhibits the ubiquitin-proteasome pathway. This pathway plays a crucial role in the degradation of many intracellular proteins. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of bortezomib due to its stable isotope labeling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bortezomib trimer-d15 involves the incorporation of deuterium into the bortezomib molecule. The process typically starts with the synthesis of the core bortezomib structure, followed by the introduction of deuterium atoms. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification, such as crystallization and chromatography, to isolate the desired deuterium-labeled compound .
化学反应分析
Types of Reactions: Bortezomib trimer-d15 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
科学研究应用
Bortezomib trimer-d15 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Used to study protein degradation pathways and cellular processes.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of bortezomib.
Industry: Used in the development of new drugs and therapeutic agents
作用机制
Bortezomib trimer-d15 exerts its effects by inhibiting the 26S proteasome, a multisubunit protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis. The molecular targets include various regulatory proteins involved in cell proliferation, apoptosis, and angiogenesis .
相似化合物的比较
Carfilzomib: Another proteasome inhibitor with a different chemical structure.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
Oprozomib: A proteasome inhibitor currently under investigation for its therapeutic potential.
Uniqueness: Bortezomib trimer-d15 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The stable isotope labeling allows for precise tracking and quantification of the compound in biological systems, making it a valuable tool in drug development and research .
属性
分子式 |
C57H69B3N12O9 |
|---|---|
分子量 |
1113.8 g/mol |
IUPAC 名称 |
N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C57H69B3N12O9/c1-37(2)28-49(70-52(73)43(31-40-16-10-7-11-17-40)67-55(76)46-34-61-22-25-64-46)58-79-59(50(29-38(3)4)71-53(74)44(32-41-18-12-8-13-19-41)68-56(77)47-35-62-23-26-65-47)81-60(80-58)51(30-39(5)6)72-54(75)45(33-42-20-14-9-15-21-42)69-57(78)48-36-63-24-27-66-48/h7-27,34-39,43-45,49-51H,28-33H2,1-6H3,(H,67,76)(H,68,77)(H,69,78)(H,70,73)(H,71,74)(H,72,75)/t43-,44-,45-,49-,50-,51-/m0/s1/i7D,8D,9D,10D,11D,12D,13D,14D,15D,16D,17D,18D,19D,20D,21D |
InChI 键 |
YVBHFXUJMLXLKP-AIXSHOBKSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@H](B2OB(OB(O2)[C@H](CC(C)C)NC(=O)[C@H](CC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])NC(=O)C4=NC=CN=C4)[C@H](CC(C)C)NC(=O)[C@H](CC5=C(C(=C(C(=C5[2H])[2H])[2H])[2H])[2H])NC(=O)C6=NC=CN=C6)CC(C)C)NC(=O)C7=NC=CN=C7)[2H])[2H] |
规范 SMILES |
B1(OB(OB(O1)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


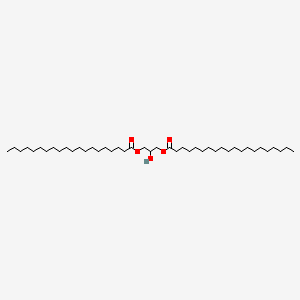
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
![42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814742.png)
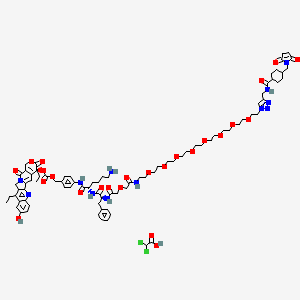

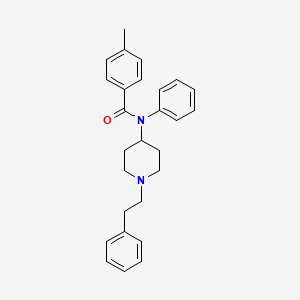
![3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B10814756.png)

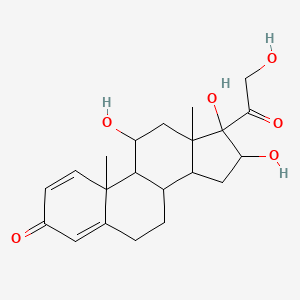
![(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814774.png)
![2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane](/img/structure/B10814776.png)

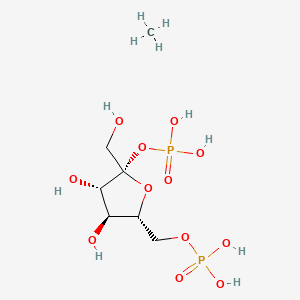
![N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide](/img/structure/B10814802.png)
